3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one
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Overview
Description
3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a benzylidene group and a phenyl group attached to a naphthofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of benzaldehyde with 9-phenylnaphtho[2,3-c]furan-1(3H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted naphthofuran derivatives.
Scientific Research Applications
3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one involves its interaction with molecular targets within cells. For instance, it may inhibit enzymes involved in critical biochemical pathways, leading to the disruption of cellular functions. The compound’s structure allows it to bind to specific proteins or DNA, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
9-Benzylidene-Naphtho[2,3-B]thiophen-4-Ones: These compounds share a similar core structure but differ in the presence of a thiophene ring instead of a furan ring.
3-Benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione: This compound has a benzoyl group instead of a benzylidene group, leading to different chemical properties.
Uniqueness
3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
10408-82-9 |
---|---|
Molecular Formula |
C25H16O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-benzylidene-4-phenylbenzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C25H16O2/c26-25-24-21(22(27-25)15-17-9-3-1-4-10-17)16-19-13-7-8-14-20(19)23(24)18-11-5-2-6-12-18/h1-16H |
InChI Key |
LDVKVVNPZCAXTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC4=CC=CC=C4C(=C3C(=O)O2)C5=CC=CC=C5 |
Origin of Product |
United States |
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